

# Application Notes and Protocols: GBT1118

## Treatment in Animal Models of Hypoxemia

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### Compound of Interest

Compound Name: GBT1118

Cat. No.: B12395295

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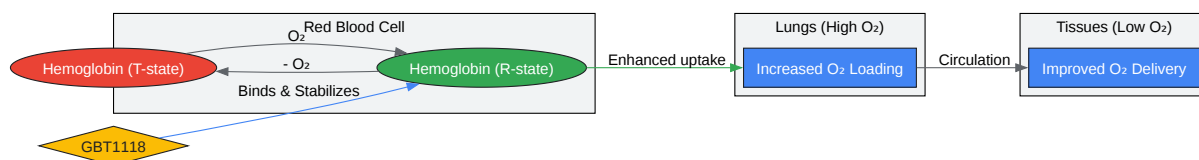
Audience: Researchers, scientists, and drug development professionals.

## Introduction

**GBT1118** is a potent, orally bioavailable allosteric modifier of hemoglobin that increases hemoglobin's affinity for oxygen. This mechanism of action presents a promising therapeutic strategy for conditions characterized by hypoxemia. By promoting a leftward shift in the oxygen-hemoglobin dissociation curve, **GBT1118** enhances oxygen loading in the lungs and improves oxygen delivery to tissues under hypoxic conditions. These application notes provide a summary of the effects of **GBT1118** in animal models of hypoxemia and detailed protocols for key experiments.

## Mechanism of Action

**GBT1118** reversibly binds to the N-terminal valine of the hemoglobin  $\alpha$ -chain, stabilizing the R-state (oxyhemoglobin) conformation. This allosteric modification increases hemoglobin's affinity for oxygen, resulting in a lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated). The increased oxygen affinity facilitates greater oxygen uptake in the lungs, particularly in low-oxygen environments, and has been shown to improve tolerance to severe hypoxia in animal models.<sup>[1][2]</sup>



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**GBT1118** mechanism of action.

## Data Presentation

**Table 1: Pharmacodynamic Effects of GBT1118 in Mice**

Parameter	Control	GBT1118 (70 mg/kg)	GBT1118 (140 mg/kg)	Reference
P50 (mmHg)	43 ± 1.1	18.3 ± 0.9	7.7 ± 0.2	[1]
Arterial O <sub>2</sub> Saturation at 5% O <sub>2</sub> (%)	~40	~57	~80	[3]
Increase in Arterial O <sub>2</sub> Saturation at 5% O <sub>2</sub> (relative to control)	-	16%	40%	[1]
Hemoglobin Occupancy (%)	-	~32	~54	[1]

**Table 2: Hemodynamic and Metabolic Parameters in Mice during Severe Hypoxia (5% O<sub>2</sub>)**

Parameter	Control	GBT1118 (70 mg/kg)	GBT1118 (140 mg/kg)	Reference
Mean Arterial Pressure (mmHg)	Decreased to ~50	Higher than control	Higher than 70 mg/kg	[3]
Heart Rate (bpm)	Decreased to ~375	Maintained higher than control	Maintained higher than 70 mg/kg	[3]
Arterial Blood pH	Acidosis observed	Prevented acidosis	Prevented acidosis	[1]
Blood Lactate (mmol/L)	Elevated	Lowered	Lowered	[1]
Microvascular Blood Flow	Drastically decreased	Higher than control	Higher than 70 mg/kg	[1]
Interstitial Tissue PO <sub>2</sub>	Decreased	Higher than control	Higher than 70 mg/kg	[1]

**Table 3: Effects of Chronic GBT1118 Treatment in Sick Cell Disease (SCD) Mice**

Parameter	Vehicle-Treated SCD Mice	GBT1118-Treated SCD Mice	Reference
P50 (mmHg)	31	18	[4][5]
Hematocrit (%)	-	Increased by 33%	[4][5]
Hemoglobin Occupancy (%)	-	43 ± 6.5	[6][7]

## Experimental Protocols

### Protocol 1: Induction of Normobaric Hypoxia in Mice

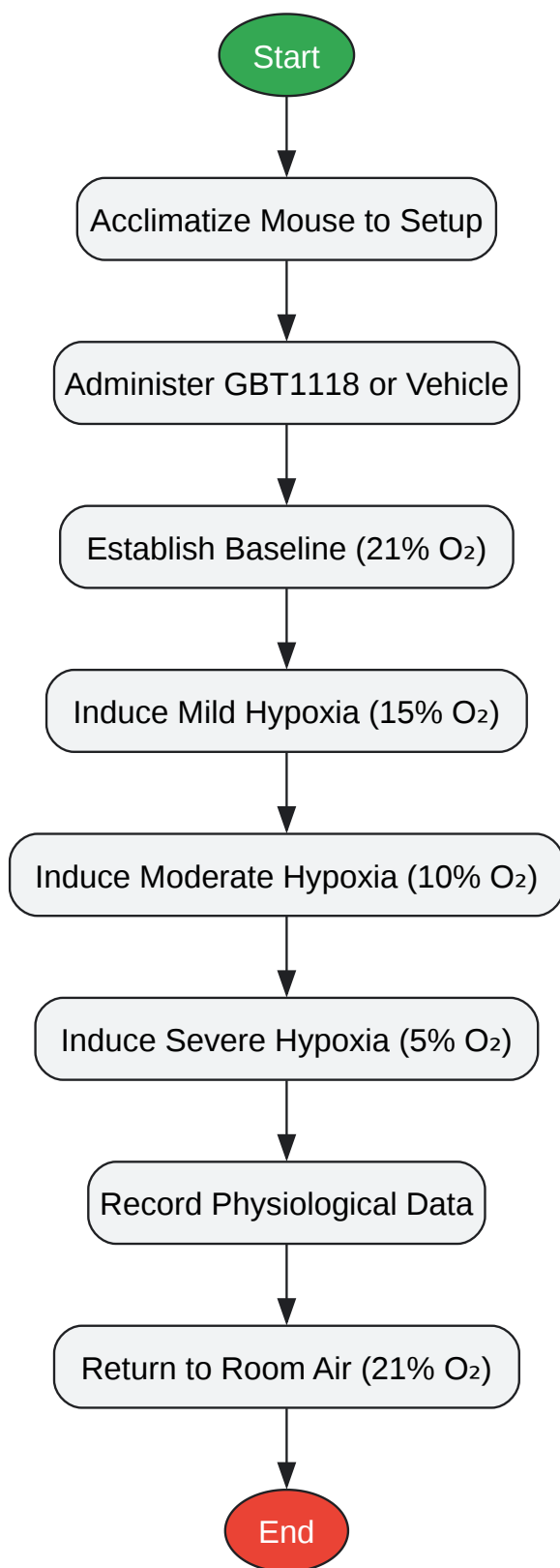
This protocol describes a method for inducing acute normobaric hypoxia in mice to evaluate the efficacy of therapeutic agents like **GBT1118**.

Materials:

- Plexiglass chamber
- Gas cylinders (100% N<sub>2</sub>, 21% O<sub>2</sub>, 15% O<sub>2</sub>, 10% O<sub>2</sub>, 5% O<sub>2</sub>) with appropriate regulators
- Oxygen sensor
- Flow meters
- Animal restraining tubes

Procedure:

- Acclimatize mice to the experimental setup, including the restraining tubes, to minimize stress.
- Administer **GBT1118** or vehicle control to the mice via oral gavage at the desired dose (e.g., 70 mg/kg or 140 mg/kg).[\[1\]](#)
- Place the conscious and instrumented mouse in a restraining tube connected to the gas flow system.
- Establish baseline physiological measurements while the mouse breathes room air (21% O<sub>2</sub>).
- Induce hypoxia by sequentially decreasing the fraction of inspired oxygen (FiO<sub>2</sub>). A typical protocol involves a stepwise reduction to 15% O<sub>2</sub>, then 10% O<sub>2</sub>, and finally 5% O<sub>2</sub>, with each step maintained for a specific duration (e.g., 10-15 minutes) to allow for physiological stabilization and measurement.[\[1\]](#)[\[8\]](#)
- Monitor the animal's condition continuously throughout the experiment.
- At the end of the hypoxic challenge, gradually return the mouse to room air.



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Workflow for hypoxia induction.

## Protocol 2: Measurement of Arterial Blood Gases and P50

This protocol outlines the procedure for collecting arterial blood from mice and analyzing blood gases and hemoglobin oxygen affinity.

### Materials:

- Arterial catheterization surgical kit
- Heparinized saline
- Blood gas analyzer
- Tonometer
- Hemox-Analyzer or similar instrument for P50 measurement

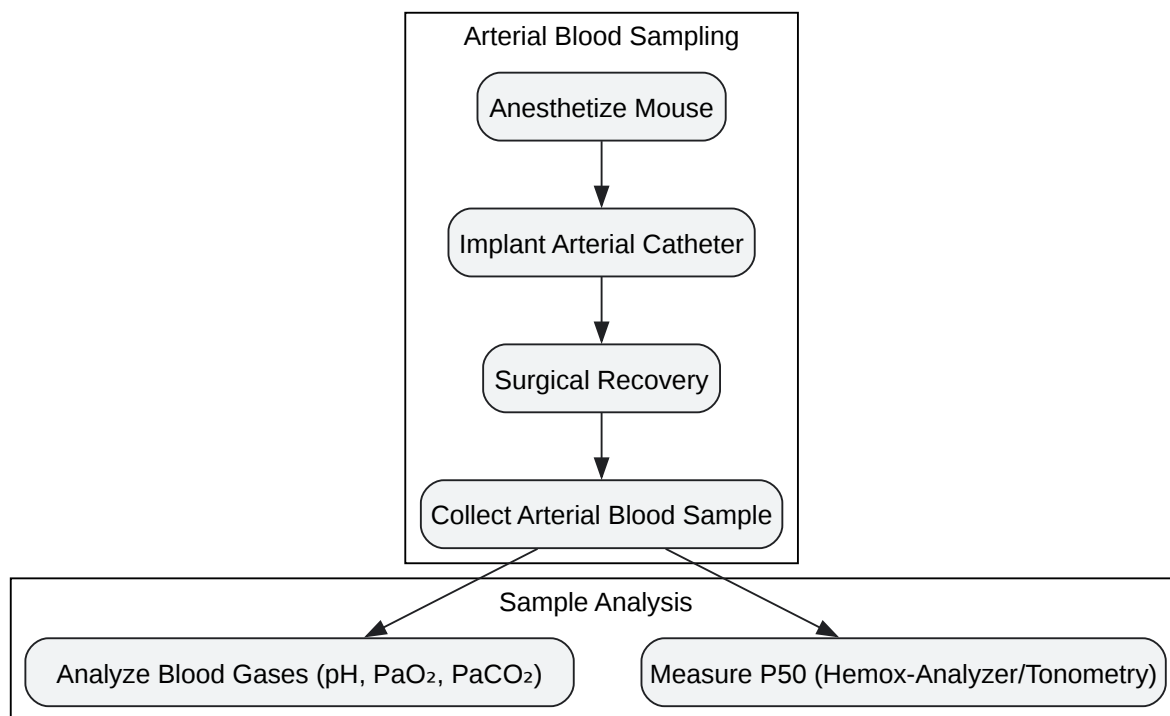
### Procedure: Arterial Blood Sampling:

- Anesthetize the mouse according to an approved protocol.
- Surgically implant a catheter into the carotid or femoral artery.
- Allow the mouse to recover from surgery before the experiment.
- For blood collection, connect a syringe containing heparinized saline to the catheter.
- Withdraw a small volume of arterial blood (typically 50-100  $\mu\text{L}$ ) for analysis.[9]
- Immediately analyze the blood sample using a blood gas analyzer to determine pH,  $\text{PaO}_2$ , and  $\text{PaCO}_2$ . [9]

### P50 Measurement:

- Collect a whole blood sample in a heparinized tube.
- Determine the P50 value using a Hemox-Analyzer or by tonometry.

- For tonometry, equilibrate the blood sample with gas mixtures of known oxygen and carbon dioxide concentrations.
- Measure the oxygen saturation at each gas concentration.
- Plot the oxygen-hemoglobin dissociation curve and determine the  $PO_2$  at which hemoglobin is 50% saturated.



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Blood gas and P50 analysis.

## Protocol 3: Assessment of Hemoglobin Modification

This protocol provides a general method for assessing the extent of hemoglobin modification by **GBT1118**.

Materials:

- Liquid chromatography-mass spectrometry (LC-MS/MS) system
- Whole blood samples from treated and untreated animals
- Reagents for sample preparation (e.g., lysis buffer, protein precipitation agents)

Procedure:

- Collect whole blood from mice at various time points after **GBT1118** administration.
- Lyse the red blood cells to release hemoglobin.
- Precipitate and remove other proteins to isolate hemoglobin.
- Digest the hemoglobin into peptides using a proteolytic enzyme (e.g., trypsin).
- Analyze the resulting peptides by LC-MS/MS.
- Quantify the modified N-terminal peptide of the  $\alpha$ -globin chain relative to the unmodified peptide to determine the percentage of hemoglobin occupancy by **GBT1118**.

## Conclusion

**GBT1118** demonstrates significant efficacy in animal models of hypoxemia by increasing hemoglobin's oxygen affinity. This leads to improved arterial oxygen saturation, better maintenance of hemodynamic stability, and reduced metabolic acidosis during severe hypoxic challenges. The provided protocols offer a framework for researchers to investigate the in vivo effects of **GBT1118** and other hemoglobin-modifying agents. These studies are crucial for the preclinical development of novel therapies for conditions associated with hypoxemia.

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